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Cat. No.: B1193482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SGC-iMLLT, a first-in-class chemical

probe for the YEATS domains of Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated

To 1 (MLLT1/ENL) and 3 (MLLT3/AF9). MLLT1 and MLLT3 are epigenetic "reader" proteins

implicated in the development and progression of various cancers, including acute myeloid

leukemia (AML).[1][2] SGC-iMLLT serves as a critical tool for elucidating the biological

functions of these proteins and exploring their therapeutic potential.[1][2][3]

Core Mechanism of Action
The YEATS (YAF9, ENL, AF9, TAF14, SAS5) domains of MLLT1 and MLLT3 are specialized

protein modules that recognize and bind to acylated lysine residues on histone tails, particularly

acetylated (Kac) and crotonylated (Kcr) lysines.[1] This interaction is a key step in recruiting

transcriptional machinery to specific genomic loci, thereby activating gene expression

programs. MLLT1 is a component of the DOT1L complex, while MLLT3 is part of the Super

Elongation Complex (SEC); both complexes play crucial roles in transcriptional elongation.[1]

[4][5]

SGC-iMLLT functions as a potent and selective competitive inhibitor of the MLLT1/3 YEATS

domains.[1][2] It achieves this by occupying the hydrophobic pocket within the YEATS domain

that normally accommodates the acylated lysine side chain of the histone.[6] By physically

blocking this binding site, SGC-iMLLT effectively prevents the interaction between MLLT1/3

and chromatin.[1][7] This disruption of reader function leads to the dissociation of MLLT1/3-
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containing complexes from their target genes, subsequently downregulating the expression of

key oncogenes such as MYC.[8][9]

SGC-iMLLT Mechanism of Action
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Caption: SGC-iMLLT competitively inhibits MLLT1/3-histone interaction.

Quantitative Data Summary
SGC-iMLLT demonstrates high potency for MLLT1 and MLLT3, with excellent selectivity over

other human YEATS domains and a broad panel of bromodomains.[1][10]
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Table 1: In Vitro Binding Affinity and Potency of SGC-iMLLT

Target Assay Type Value Reference

MLLT1 (ENL) ITC (Kd) 129 nM [7][8][10]

AlphaScreen (IC50) 260 nM [7][10]

MLLT3 (AF9) ITC (Kd) 77 nM [7][8]

AlphaScreen (IC50) 260 nM [7]

MLLT3-H3.3

Interaction

NanoBRET Assay

(IC50)
400 nM [8]

Table 2: Selectivity Profile of SGC-iMLLT

Off-Target Assay Type Value (IC50) Reference

YEATS2 AlphaScreen > 10 µM [1][8][10]

YEATS4 AlphaScreen > 10 µM [1][8][10]

BRD4(1), CBP, TAF1,

etc.
AlphaScreen > 10 µM [10]

Panel of 48

Bromodomains
Thermal Shift Assay No activity at 50 µM [8][10]

Detailed Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)
This assay was employed to determine the in vitro inhibitory potency (IC50) of SGC-iMLLT
against the YEATS domain-histone interaction.[11][12][13][14]

Principle: The assay relies on the proximity of two types of beads: a Donor bead and an

Acceptor bead.[11] When in close proximity (<200 nm), singlet oxygen produced by the
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laser-excited (680 nm) Donor bead diffuses to the Acceptor bead, triggering a

chemiluminescent signal (520-620 nm).[11][15]

Methodology:

Reagents: Biotinylated histone H3 peptides (e.g., H3K9ac) are attached to Streptavidin-

coated Donor beads.[12][14] His-tagged MLLT1 or MLLT3 YEATS domain proteins are

bound to Nickel Chelate-coated Acceptor beads.[12][14]

Interaction: In the absence of an inhibitor, the YEATS domain binds to the acetylated

histone peptide, bringing the Donor and Acceptor beads into close proximity and

generating a strong signal.[11]

Inhibition: SGC-iMLLT is titrated into the reaction. By binding to the YEATS domain, it

disrupts the protein-histone interaction, separating the beads and causing a dose-

dependent decrease in the AlphaScreen signal.[11]

Data Analysis: The IC50 value is calculated from the resulting dose-response curve. A

counter-screen using a biotinylated-His6 peptide is often performed to exclude false

positives.[13]
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AlphaScreen Workflow for Inhibitor Screening

A) No Inhibitor: Binding & Signal B) With SGC-iMLLT: No Binding & No Signal
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Caption: Principle of the AlphaScreen assay for MLLT1/3 inhibition.
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Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify direct target engagement of a compound within a

cellular environment.[16][17]

Principle: The binding of a ligand (like SGC-iMLLT) to its target protein (MLLT1/3) often

increases the protein's thermal stability.[16][17][18] This means the protein will remain

soluble at higher temperatures compared to its unbound state.

Methodology:

Treatment: Intact cells (e.g., MV4;11 leukemia cells) are incubated with either SGC-iMLLT
or a vehicle control.[1]

Heating: The cell suspensions are heated across a range of temperatures.

Lysis & Separation: Cells are lysed, and the aggregated, denatured proteins are separated

from the soluble protein fraction by centrifugation.[19]

Quantification: The amount of soluble MLLT1 or MLLT3 remaining at each temperature is

quantified, typically by Western Blot or mass spectrometry.[19]

Data Analysis: A "melting curve" is generated. A shift in this curve to higher temperatures

in the SGC-iMLLT-treated samples indicates target stabilization and thus, direct binding.

SGC-iMLLT was shown to stabilize MLLT1 in MV4;11 cells.[1]
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Cellular Thermal Shift Assay (CETSA) Workflow
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Caption: Workflow for CETSA to confirm cellular target engagement.
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Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique used to directly measure the binding affinity (Kd),

stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between SGC-iMLLT and

the MLLT1/3 YEATS domains.

Principle: ITC measures the heat released or absorbed during a binding event.

Methodology:

Setup: A solution of the MLLT1 or MLLT3 YEATS domain is placed in the sample cell of the

calorimeter. A solution of SGC-iMLLT is loaded into a titration syringe.

Titration: Small aliquots of SGC-iMLLT are injected into the protein solution.

Measurement: The instrument measures the minute temperature changes that occur upon

binding. Each injection results in a heat pulse that is integrated with respect to time.

Data Analysis: The resulting data are plotted as power (µcal/sec) versus time. The binding

isotherm obtained by plotting the heat per injection against the molar ratio of ligand to

protein is then fitted to a binding model to determine the Kd.[20]

NanoBRET™ Target Engagement Assay
This assay was also used to confirm cellular target engagement and measure the intracellular

potency of SGC-iMLLT.[1]

Principle: The assay measures bioluminescence resonance energy transfer (BRET) between

a target protein fused to a NanoLuc® luciferase (the energy donor) and a fluorescently

labeled tracer that binds to the same target (the energy acceptor).

Methodology:

Cell Line: Cells are engineered to express a fusion protein of full-length MLLT1 or MLLT3

with NanoLuc® luciferase.

Treatment: These cells are treated with a cell-permeable fluorescent tracer that binds to

the YEATS domain, resulting in a BRET signal.
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Inhibition: When the cells are co-treated with SGC-iMLLT, the compound competes with

the tracer for binding to the YEATS domain.

Data Analysis: This competition leads to a dose-dependent decrease in the BRET signal,

from which an IC50 value for target engagement in live cells can be determined.[6]

Conclusion
SGC-iMLLT is a well-characterized, potent, and highly selective chemical probe for the YEATS

domains of MLLT1 and MLLT3.[1] Its mechanism of action, centered on the competitive

inhibition of histone-reader interactions, is supported by robust biochemical and cellular data.

The availability of SGC-iMLLT and its less active control compound, SGC-iMLLT-N, provides

the research community with invaluable tools to dissect the complex biology of MLLT1/3 in both

normal physiology and disease, paving the way for the development of novel epigenetic

therapies.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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